N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt

Overview

Description

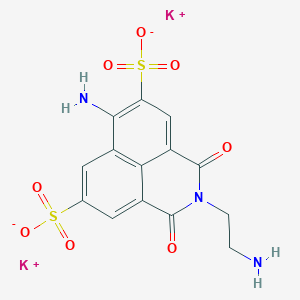

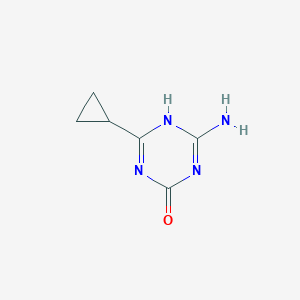

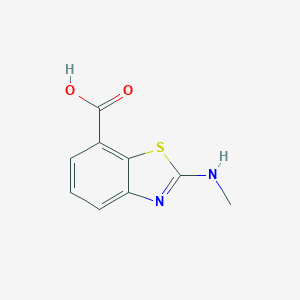

“N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt” is likely a complex organic compound. It seems to contain a naphthalimide core, which is a polycyclic aromatic hydrocarbon derived from naphthalene . The “4-amino-3,6-disulfo” part suggests the presence of amino and sulfo functional groups at the 4th, 3rd, and 6th positions of the naphthalimide core . The “N-(2-Aminoethyl)” part indicates an aminoethyl group attached to the nitrogen atom of the naphthalimide . The “dipotassium salt” part suggests that the compound is a salt form with two potassium ions .

Scientific Research Applications

Application in Peptide Nucleic Acids (PNAs) Research

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

“N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt” is related to the study of Peptide Nucleic Acids (PNAs). PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .

Methods of Application or Experimental Procedures

The synthesis, properties, and applications of chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone have been explored . The exact methods and technical details would require access to the full text of the research.

Results or Outcomes

The research suggests that modifications of PNAs can improve their antisense and antigene properties . However, the specific results, including any quantitative data or statistical analyses, are not provided in the available summary.

Application in Enzyme Catalysis

Specific Scientific Field

Enzymology and Biocatalysis

Summary of the Application

“N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt” may be related to the study of enzymes that catalyze the formation of carbon-nitrogen bonds .

Methods of Application or Experimental Procedures

The study involves the identification and characterization of an enzyme from Chelativorans sp. BNC1, which has a broad substrate scope, accepting various mono- and diamines for addition to fumarate .

Results or Outcomes

The research provides structural data for the enzyme, which could aid in the optimization of the enzyme for asymmetric synthesis of valuable (metal-chelating) aminocarboxylic acids .

Application in Crosslinking Agents

Specific Scientific Field

Polymer Chemistry

Summary of the Application

“N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt” is commonly utilized as a crosslinking agent to form covalent bonds between polymeric precursors .

Methods of Application or Experimental Procedures

The compound is used in the preparation of heparin hydrogels by introducing maleimide functional groups to molecules, enabling subsequent bioconjugation .

Results or Outcomes

The use of this compound as a crosslinking agent can lead to the formation of complex polymeric structures, such as hydrogels .

Application in Biotinylation of Biomolecules

Summary of the Application

“N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt” is related to the biotinylation of biomolecules that contain either carboxy, phosphonyl or carbonyl group .

Methods of Application or Experimental Procedures

The compound is used for biotinylation of nucleosides that have an aldehyde group .

Results or Outcomes

The use of this compound in biotinylation processes can enable the labeling and detection of specific biomolecules .

Application in Synthesis of Maleimide-Functionalized Heparin Hydrogels

Summary of the Application

“N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt” is commonly utilized in the synthesis of maleimide-functionalized heparin hydrogels by introducing maleimide functional groups to molecules, enabling subsequent bioconjugation .

Methods of Application or Experimental Procedures

The compound is used as a crosslinking agent to form covalent bonds between polymeric precursors .

Results or Outcomes

The use of this compound in the synthesis of maleimide-functionalized heparin hydrogels can lead to the formation of complex polymeric structures .

properties

IUPAC Name |

dipotassium;6-amino-2-(2-aminoethyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O8S2.2K/c15-1-2-17-13(18)8-4-6(26(20,21)22)3-7-11(8)9(14(17)19)5-10(12(7)16)27(23,24)25;;/h3-5H,1-2,15-16H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLBCTJAVKJWJD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11K2N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376314 | |

| Record name | N-(2-Aminoethyl)-4-amino-3,6-disulfo- 1,8-naphthalimide dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt | |

CAS RN |

161578-11-6 | |

| Record name | N-(2-Aminoethyl)-4-amino-3,6-disulfo- 1,8-naphthalimide dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)